molecular formula C16H14O4 B146885 Diphenyl succinate CAS No. 621-14-7

Diphenyl succinate

Cat. No. B146885
CAS RN: 621-14-7
M. Wt: 270.28 g/mol
InChI Key: YDPPRPIIZGLGCJ-UHFFFAOYSA-N
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Description

Diphenyl succinate is a chemical compound with the formula C16H14O4 . It has a molecular weight of 270.2800 . It is also known as the diphenyl ester of succinic acid .


Molecular Structure Analysis

The molecular structure of Diphenyl succinate consists of a succinate core with two phenyl groups attached . The IUPAC Standard InChI for Diphenyl succinate is InChI=1S/C16H14O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h1-10H,11-12H2 .

Scientific Research Applications

1. Crystal and Molecular Structure Analysis

Diphenyl succinate's crystal structure has been extensively studied, revealing insights into its molecular arrangement. These studies are crucial for understanding the compound's chemical properties and potential applications in material science (Brisse, Molhant, & Pérez, 1979).

2. Agricultural Fungicides

Research has shown the effectiveness of diphenyl ether-containing pyrazole-carboxamide derivatives, which include diphenyl succinate, as fungicides. These compounds exhibit promising fungicidal activity, crucial for agricultural applications (Xiong et al., 2017).

3. Enzymatic Activity Studies

Studies on diphenylhydantoin, related to diphenyl succinate, have explored its effects on gamma aminobutyric acid (GABA) and succinic dehydrogenase activities in biological systems. This research is important for understanding cellular metabolic processes (Hitchcock & Gabra-Sanders, 1977).

4. Novel SDHI Discovery

Diphenyl succinate's derivatives have been used in the discovery of new succinate dehydrogenase inhibitors (SDHIs). This research contributes to the development of new compounds with potential applications in medicine and agriculture (Li et al., 2020).

5. Self-Assembling Microstructures

Diphenylalanine, a compound related to diphenyl succinate, has been studied for its ability to form unique microstructures. These structures have potential applications in biosensing, drug delivery, and other areas of materials science (Pellach et al., 2016).

6. Esterification Processes

Research into the direct esterification of succinic acid with phenol, where diphenyl succinate is a product, is significant for chemical synthesis processes. This has implications for industrial chemistry and the development of environmentally friendly methods (Le, Nishimura, & Ebitani, 2019).

Future Directions

The use of succinate and its derivatives in the production of value-added chemicals from renewable resources is a promising area of research . For instance, bio-based commercially available succinate, itaconate, and 1,4-butanediol are enzymatically co-polymerized in solution via a two-stage method . Another study indicated that thiazolamide derivatives containing diphenyl ether moiety are valuable for in-depth study to obtain high-efficiency and low-toxicity green pesticides .

properties

IUPAC Name

diphenyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPPRPIIZGLGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060731
Record name Butanedioic acid, diphenyl ester
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Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl succinate

CAS RN

621-14-7
Record name 1,4-Diphenyl butanedioate
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Record name Butanedioic acid, diphenyl ester
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Record name Diphenyl succinate
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Record name Butanedioic acid, 1,4-diphenyl ester
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Record name Butanedioic acid, diphenyl ester
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Record name Butanedioic acid, 1,4-diphenyl ester
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Record name BUTANEDIOIC ACID, DIPHENYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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